4-methyl-N',N'-diphenylbenzohydrazide
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Overview
Description
4-methyl-N’,N’-diphenylbenzohydrazide is an organic compound with the molecular formula C20H18N2O It is a derivative of benzohydrazide, characterized by the presence of a methyl group and two phenyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N’,N’-diphenylbenzohydrazide typically involves the reaction of 4-methylbenzoic acid with hydrazine hydrate to form 4-methylbenzohydrazide. This intermediate is then reacted with diphenylamine under specific conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of 4-methyl-N’,N’-diphenylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N’,N’-diphenylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine and amine derivatives.
Substitution: Formation of halogenated and nitrated derivatives.
Scientific Research Applications
4-methyl-N’,N’-diphenylbenzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N’,N’-diphenylbenzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N’,N’-diphenylbenzohydrazide derivatives: These include compounds with different substituents on the phenyl rings, such as halogens or nitro groups.
Benzohydrazide derivatives: Compounds with similar structures but different substituents on the benzene ring.
Uniqueness
4-methyl-N’,N’-diphenylbenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18N2O |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-methyl-N',N'-diphenylbenzohydrazide |
InChI |
InChI=1S/C20H18N2O/c1-16-12-14-17(15-13-16)20(23)21-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3,(H,21,23) |
InChI Key |
RHGGNZOUBMLXFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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